N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide
Overview
Description
N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a type of chemical compound that binds to cannabinoid receptors in the brain and blocks the effects of cannabinoids. AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
Mechanism of Action
N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide acts as a competitive antagonist at the cannabinoid type 1 (CB1) receptor. It binds to the CB1 receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce food intake, increase locomotor activity, and decrease anxiety-like behavior. This compound has also been shown to attenuate the analgesic effects of cannabinoids, indicating its potential as a therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide in scientific research is its high selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects. Researchers must carefully control for these effects to ensure that the observed effects are due to the blockade of the CB1 receptor.
Future Directions
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide. One area of interest is the use of this compound as a potential therapeutic agent for various medical conditions such as obesity, addiction, and pain. Another area of interest is the development of more selective CB1 receptor antagonists that can be used to specifically target different aspects of the endocannabinoid system. Finally, further research is needed to fully understand the physiological and pathological roles of the endocannabinoid system and its potential as a therapeutic target.
Synthesis Methods
N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step is the synthesis of 2,3-dihydrobenzofuran, which is then converted to 1-benzofuran-2-carboxylic acid. The final step involves the coupling of 1-benzofuran-2-carboxylic acid with 2-isopropyl-6-methylphenylamine to form this compound.
Scientific Research Applications
N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide has been used in a wide range of scientific research applications. One of the main uses of this compound is to investigate the role of the endocannabinoid system in various physiological processes such as pain, appetite, and mood regulation. This compound has also been used to study the effects of cannabinoids on the cardiovascular system, immune system, and nervous system.
properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12(2)15-9-6-7-13(3)18(15)20-19(21)17-11-14-8-4-5-10-16(14)22-17/h4-12H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVUVUMKSULAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321048 | |
Record name | N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
307539-69-1 | |
Record name | N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.